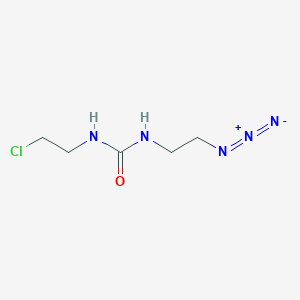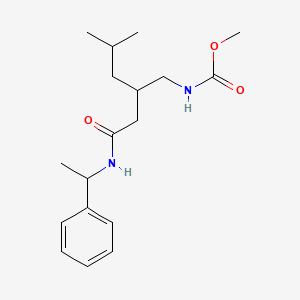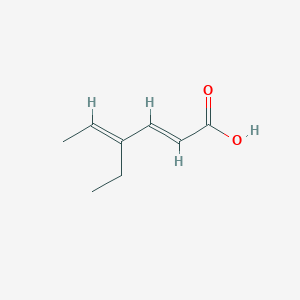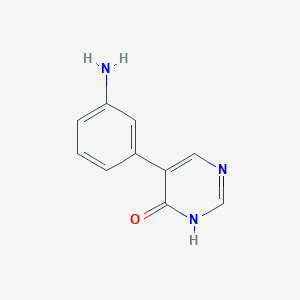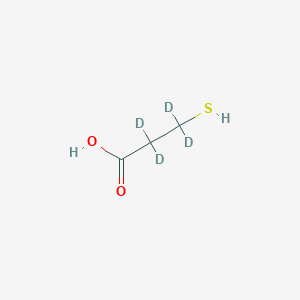
3-Mercaptopropionic-2,2,3,3-d4 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercaptopropionic-2,2,3,3-d4 Acid is an isotopically labeled compound, specifically deuterated, which means that certain hydrogen atoms in the molecule are replaced with deuterium. This compound is a derivative of 3-Mercaptopropionic acid, an organosulfur compound with the formula HSCD₂CD₂COOH. It is a bifunctional molecule containing both carboxylic acid and thiol groups, making it a valuable reagent in various chemical reactions and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Mercaptopropionic-2,2,3,3-d4 Acid typically involves the deuteration of 3-Mercaptopropionic acid. One common method includes the reaction of sodium acrylate with sodium hydrosulfide or sodium sulfide, followed by the addition of deuterium oxide (D₂O) to replace the hydrogen atoms with deuterium . The reaction conditions often involve controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to maximize efficiency and minimize waste. The final product is typically purified through crystallization and distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3-Mercaptopropionic-2,2,3,3-d4 Acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include disulfides, alcohols, and substituted thiol derivatives. These products are valuable intermediates in various chemical syntheses and industrial applications .
Scientific Research Applications
3-Mercaptopropionic-2,2,3,3-d4 Acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in isotopic labeling studies.
Biology: Employed in metabolic research to study pathways in vivo using stable isotope labeling.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis, as well as in newborn screening.
Industry: Applied in the production of PVC stabilizers, polymer cross-linking agents, and as a flavoring agent in the food and beverage industry
Mechanism of Action
The mechanism of action of 3-Mercaptopropionic-2,2,3,3-d4 Acid involves its interaction with specific molecular targets and pathways. For instance, it acts as a competitive inhibitor of glutamate decarboxylase, affecting neurotransmitter levels in the brain. Additionally, it inhibits fatty acid oxidation in mitochondria by interfering with long-chain acyl-CoA dehydrogenase .
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropionic acid: The non-deuterated version of the compound.
Thiolactic acid (2-mercaptopropionic acid): Another organosulfur compound with similar functional groups.
Allylglycine: A compound with similar inhibitory effects on glutamate decarboxylase
Uniqueness
3-Mercaptopropionic-2,2,3,3-d4 Acid is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, making it a valuable tool in both academic and industrial research .
Properties
Molecular Formula |
C3H6O2S |
|---|---|
Molecular Weight |
110.17 g/mol |
IUPAC Name |
2,2,3,3-tetradeuterio-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H6O2S/c4-3(5)1-2-6/h6H,1-2H2,(H,4,5)/i1D2,2D2 |
InChI Key |
DKIDEFUBRARXTE-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])S |
Canonical SMILES |
C(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


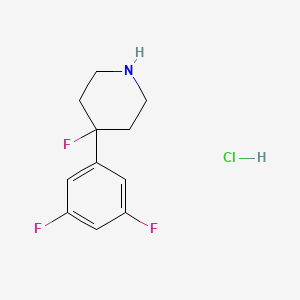
![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)
![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)

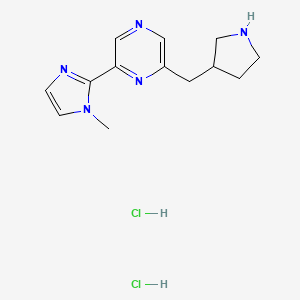
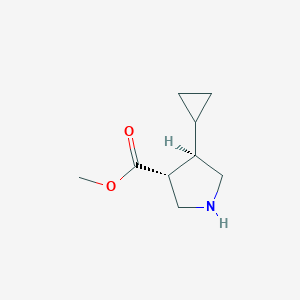
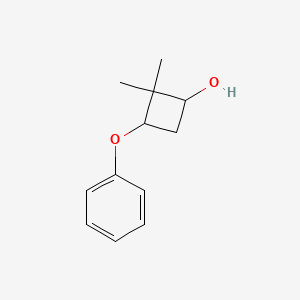
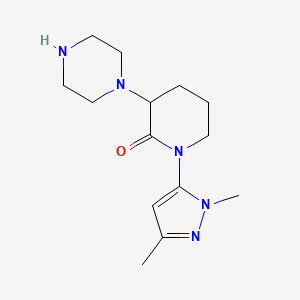
![1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B12314706.png)
